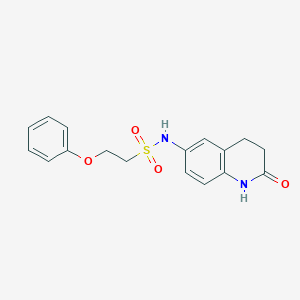

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a 2-oxo-tetrahydroquinoline core linked to a phenoxyethyl group via a sulfonamide bridge. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and hydrogen-bonding interactions. The sulfonamide group enhances solubility and bioavailability, while the phenoxyethyl moiety may influence target binding or pharmacokinetic properties. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (via tools like SHELX) .

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17-9-6-13-12-14(7-8-16(13)18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-5,7-8,12,19H,6,9-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAOQZMSHKPJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide typically involves the reaction of quinoline derivatives with sulfonamide groups. One common method includes the use of N-substituted anthranilic acids reacting with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares a sulfonamide group but differs in its core heterocycle (tetrahydroisoquinoline vs. tetrahydroquinoline). The trifluoroacetyl substituent in this analog may enhance metabolic stability compared to the 2-oxo group in the target compound .

2-Oxoindoline Derivatives

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide () replace the tetrahydroquinoline core with an indoline ring. While both scaffolds exhibit planar aromatic regions, indoline derivatives lack the fused benzene ring of tetrahydroquinoline, reducing hydrophobicity. The acetamide linker in these derivatives may confer different solubility profiles compared to sulfonamide-containing analogs .

Substituent Modifications

N-Alkylation Effects

The analog N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide () introduces an isopentyl group at the N1 position of the tetrahydroquinoline core. This modification contrasts with the unsubstituted N1 in the target compound, which may favor specific protein interactions .

Sulfonamide-Linked Groups

The target compound’s phenoxyethyl-sulfonamide group differs from the thiazol-2-yl-oxazole-5-carboxamide substituent in N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (). The latter’s heteroaromatic substituents could enhance π-π stacking interactions in enzymatic pockets, whereas the phenoxyethyl group may prioritize steric flexibility .

Structural and Functional Data Table

Research Implications

The structural diversity among these compounds highlights the importance of:

Core Heterocycle Optimization: Tetrahydroquinoline’s fused ring system may offer superior target engagement compared to indoline or isoquinoline cores.

Substituent Engineering: Phenoxyethyl-sulfonamide balances flexibility and hydrophobicity, whereas bulkier groups (e.g., trifluoroacetyl) may improve metabolic stability.

Synthetic Feasibility : Chlorosulfonation and coupling reactions remain central to scalable synthesis, as seen in .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a member of the quinoline derivatives class. Its structure features both a quinoline and a sulfonamide moiety, which contribute to its diverse biological activities. The compound is synthesized through various methods involving quinoline derivatives and sulfonamide groups, typically employing catalysts and specific reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. This interaction can lead to alterations in cellular signaling pathways and biological responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| A549 (Lung cancer) | 65 | 10 |

| MCF-7 (Breast cancer) | 70 | 15 |

| HeLa (Cervical cancer) | 60 | 20 |

These results suggest a dose-dependent relationship between the compound concentration and its cytotoxic effects on cancer cells .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various pathogens. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound over four weeks. The results indicated a significant reduction in tumor volume compared to control groups.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound through toxicity studies in rodents. The findings showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.

Q & A

Basic Question: What synthetic methodologies are most effective for preparing N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Core formation : The tetrahydroquinolinone core is synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions .

Sulfonamide coupling : The 6-amino group of the tetrahydroquinolinone reacts with 2-phenoxyethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .

Optimization : Yield and purity depend on stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), solvent polarity (DMF enhances reactivity but complicates purification), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Basic Question: What analytical techniques are essential for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonamide attachment and phenoxyethyl substitution. Key signals include the sulfonamide NH (~10 ppm, broad) and tetrahydroquinolinone carbonyl (~170 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀N₂O₄S) and detects impurities .

- X-ray Crystallography : Resolves conformational details (e.g., planarity of the sulfonamide group) using SHELX software for refinement .

- HPLC-PDA : Assesses purity (>95% required for biological assays) with C18 columns and acetonitrile/water gradients .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., PDE3A inhibition vs. no observed activity) across studies?

Answer:

Contradictions may arise from:

- Purity discrepancies : Impurities (e.g., unreacted starting materials) can mask true activity. Validate purity via HPLC and elemental analysis before assays .

- Assay conditions : PDE3A inhibition assays require precise ATP concentrations (1–10 µM) and pH control (7.4). Compare results under standardized conditions .

- Cell-line variability : Test across multiple lines (e.g., HEK293 vs. cardiomyocytes) to rule out cell-specific effects. Use positive controls (e.g., Cilostazol) to calibrate activity .

Advanced Question: What computational strategies predict target interactions and SAR for this sulfonamide derivative?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to PDE3A’s catalytic domain (PDB: 1SOZ). Prioritize hydrogen bonds between the sulfonamide group and Thr283/Asn284 residues .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and topological torsion to correlate structural features (e.g., phenoxyethyl chain length) with activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical conformational changes in the target .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct formation : Unreacted sulfonyl chloride may form disulfonamides. Use excess amine (1.5 eq) and monitor via TLC .

- Solubility issues : The compound is sparingly soluble in water. Recrystallize from ethanol/water (7:3) or use preparative HPLC with acetonitrile gradients .

- Chiral impurities : If asymmetric synthesis is used, employ chiral columns (e.g., Chiralpak AD-H) with supercritical fluid chromatography (SFC) for enantiomer separation .

Advanced Question: How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

Answer:

- LogP and permeability : The phenoxyethyl group increases hydrophobicity (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility. Balance via prodrug strategies (e.g., esterification) .

- Metabolic stability : Cytochrome P450 (CYP3A4) may oxidize the tetrahydroquinolinone ring. Use deuterium labeling at vulnerable positions to slow metabolism .

- Plasma protein binding : Sulfonamides often bind albumin (>90%). Measure via equilibrium dialysis and adjust substituents (e.g., fluorine introduction) to reduce binding .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Enzyme inhibition : PDE3A activity assays using fluorescent cAMP analogs (e.g., IMAP) .

- Antiproliferative activity : MTT assays on cancer lines (e.g., MCF-7, A549) with IC₅₀ determination over 72 hours .

- Antimicrobial screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

- X-ray diffraction : Collect high-resolution (<1.0 Å) data to distinguish between keto-enol tautomers. SHELXL refinement can model electron density for carbonyl vs. hydroxyl groups .

- Neutron diffraction : Resolves hydrogen atom positions, critical for confirming the 2-oxo tautomer’s dominance .

- Theoretical calculations : Compare experimental data with DFT-optimized tautomer geometries (e.g., Gaussian09 at B3LYP/6-311+G**) .

Advanced Question: What strategies mitigate toxicity concerns during in vivo studies?

Answer:

- Acute toxicity profiling : Conduct OECD 423 assays in rodents, monitoring organ histopathology (liver/kidney) post-administration .

- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause hepatotoxicity .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic activation at the 6-position .

Basic Question: How is stability assessed under varying storage and physiological conditions?

Answer:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .

- pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C. Sulfonamides are prone to hydrolysis in acidic conditions; use enteric coatings for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.